2-aMino-6-nitrobenzoyl chloride
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Overview
Description
2-Amino-6-nitrobenzoyl chloride is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, the nitro group at the sixth carbon, and the benzoyl chloride group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-nitrobenzoyl chloride typically involves the nitration of 2-amino benzoic acid followed by chlorination. The nitration process introduces the nitro group at the sixth position of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-amino-6-nitrobenzoic acid is then converted to its corresponding benzoyl chloride derivative using thionyl chloride or oxalyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
For industrial-scale production, the process involves similar steps but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation ensures high-quality product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are used under basic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid, under mild heating.
Coupling: Electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates under basic conditions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
2-Amino-6-nitrobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Potential use in the development of drugs due to its ability to form amides and esters, which are common functional groups in pharmaceuticals.
Industry: Used in the production of dyes, pigments, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-amino-6-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction, altering the electronic properties of the molecule and enabling further chemical transformations. The amino group can participate in coupling reactions, forming new C-N bonds and expanding the molecule’s utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoyl chloride: Similar structure but with the nitro group at the fifth position.
2-Amino-4-nitrobenzoyl chloride: Nitro group at the fourth position.
2-Amino-3-nitrobenzoyl chloride: Nitro group at the third position.
Uniqueness
2-Amino-6-nitrobenzoyl chloride is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The position of the nitro group affects the electronic distribution in the benzene ring, making it more or less reactive towards certain reagents compared to its isomers.
Properties
CAS No. |
1261566-80-6 |
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Molecular Formula |
C7H5ClN2O3 |
Molecular Weight |
200.5792 |
Synonyms |
2-aMino-6-nitrobenzoyl chloride |
Origin of Product |
United States |
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